
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphthalen-1-yl)benzamide, also known as DIQBSB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structures similar to "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphthalen-1-yl)benzamide" have been synthesized and evaluated for their anticancer activities. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with low toxicity in normal human kidney cells (HEK293) (Ravichandiran et al., 2019). This suggests a potential for developing anticancer agents based on modifications of the naphthoquinone and isoquinoline moieties.
Synthesis and Characterization
The compound's related structures have been synthesized and characterized to understand their chemical properties and potential applications. For example, zinc complexes with sulfonamides containing 8-aminoquinoline have been synthesized, showing a distorted tetrahedral environment for Zn2+ ions, suggesting utility in coordination chemistry and material science (Macías et al., 2002).
Antiviral Activities
Research into similar compounds has also explored their antiviral activities, notably against herpesviruses. A study identified naphthalene carboxamides as potent inhibitors of human cytomegalovirus (HCMV) polymerase, demonstrating the potential of such compounds in treating diseases caused by herpesviruses (Oien et al., 2002).
Photophysical Properties
Compounds with similar structures have been investigated for their photophysical properties. The synthesis and characterization of 1,8-naphthalimide derivatives have highlighted their potential in materials science due to their aggregation-enhanced emission and solid-state emission properties, opening avenues for applications in optoelectronic devices (Srivastava et al., 2016).
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-26(27-25-11-5-9-20-7-3-4-10-24(20)25)21-12-14-23(15-13-21)32(30,31)28-17-16-19-6-1-2-8-22(19)18-28/h1-15H,16-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJGMIWXBYEEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

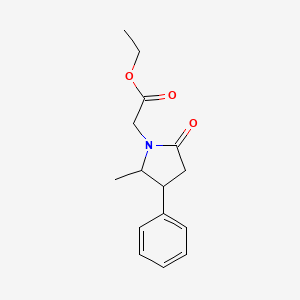
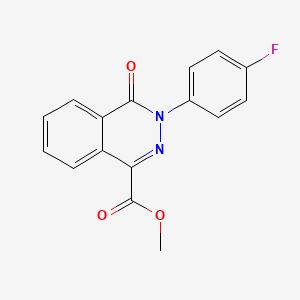
![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)
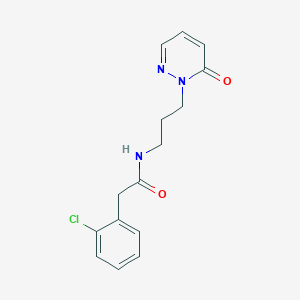
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)
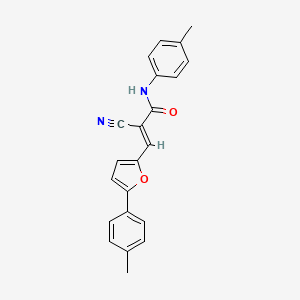

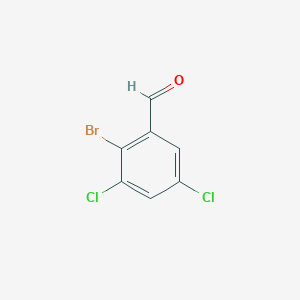

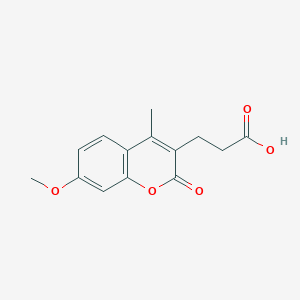
![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)
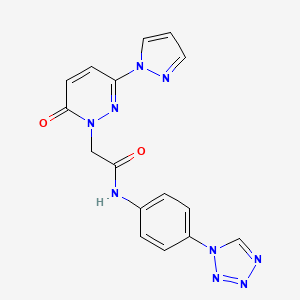
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)
![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)